Azoic Diazo Component 24 (Salt)

Description

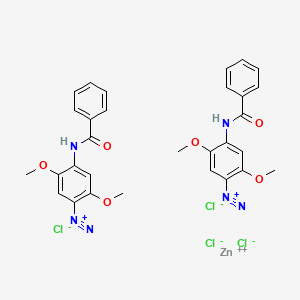

Azoic Diazo Component 24 (Salt), also known as 4-Benzamido-2,5-dimethoxybenzenediazonium Salt Zinc Chloride or Fast Blue RR Salt, is a diazonium salt complex widely used in biochemical research and industrial dye synthesis. Its chemical formula is C₃₀H₂₈Cl₄N₆O₆Zn, with a molecular weight of 775.77 g/mol and CAS number 55663-99-5 . The compound is characterized by its crystalline powder form, green-yellow appearance, and high purity (>95.0%) . It functions as a critical intermediate in azo dye formation, where it couples with coupling components (e.g., naphthols) to produce pigments with specific color properties .

Properties

Molecular Formula |

C30H28Cl4N6O6Zn |

|---|---|

Molecular Weight |

775.8 g/mol |

IUPAC Name |

zinc;4-benzamido-2,5-dimethoxybenzenediazonium;tetrachloride |

InChI |

InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2 |

InChI Key |

LLARVKAOQLUCQI-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Key Steps

Diazotization :

- A primary aromatic amine (e.g., 4-benzamido-2,5-dimethoxyaniline) is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl or non-volatile acids like phosphoric acid) at 0–5°C to form a diazonium salt.

- Example reaction:

$$

\text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{H}2\text{O} + \text{NaCl}

$$ - Non-volatile acids (e.g., citric acid) are used to avoid evaporation during diazotization.

Coupling :

Optimized Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature (diazotization) | 0–5°C | |

| Acid Type | HCl or non-volatile (e.g., phosphoric acid) | |

| Coupling pH | 4–6 | |

| Coupling Component | Naphthol AS-D, naphthol derivatives |

Note : Stabilization of the diazonium salt with zinc chloride (ZnCl₂) ensures long-term stability, forming the final salt.

Alternative Catalytic Methods

Recent studies explore catalysts to enhance reaction efficiency and reduce environmental impact.

BF₃·SiO₂-Catalyzed Synthesis

A silica-supported boron trifluoride (BF₃·SiO₂) catalyst enables room-temperature synthesis of azo dyes.

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | BF₃·SiO₂ (37%) | |

| Temperature | 25°C | |

| Reaction Time | 6–7 minutes (diazotization + coupling) | |

| Yield | 85–88% |

Mechanism :

- Diazotization : NaNO₂ and BF₃·SiO₂ react with the amine in water.

- Coupling : The diazonium salt reacts with a phenoxide/naphthoxide solution.

This method avoids harsh conditions and reduces waste, though its applicability to Component 24 remains unconfirmed.

Industrial-Scale Production

Patent EP0421293B1 outlines a single-phase process for efficient production.

Key Innovations

Amine Preparation :

Diazotization :

| Parameter | Value/Description | Source |

|---|---|---|

| Acid Type | Phosphoric, citric, or lactic acid | |

| Thickener | Starch or cellulose derivatives | |

| Storage Stability | Stable at <15°C |

Advantage : Eliminates the need for separate thickening steps, reducing costs.

Biochemical Applications and Derivatives

Component 24 is used in biochemical assays (e.g., enzyme activity detection) and pharmaceutical development .

Derivative Synthesis

Azo Dye Synthesis :

Analytical Uses :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Fast Blue RR Salt undergoes several types of chemical reactions, including:

Azo Coupling Reactions: It reacts with phenols and aromatic amines to form azo dyes.

Substitution Reactions: The diazonium group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Azo Coupling: Typically involves phenols or aromatic amines in an alkaline medium.

Substitution: Reactions with nucleophiles like water, halides, or cyanides under acidic or neutral conditions.

Major Products:

Azo Dyes: Formed from azo coupling reactions, these dyes are often used in textile and paper industries.

Substituted Aromatic Compounds: Products of substitution reactions, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Azoic Diazo Component 24 (salt), also known as Fast Blue RR salt, is a chemical compound with various applications, primarily in biochemical research . It is a diazonium salt, often used as a component in azoic dyes .

Chemical Properties

- Synonyms : 4-Benzamido-2,5-dimethoxybenzenediazonium Salt Zinc Chloride, Fast Blue RR Salt

- Chemical Formula : C30H28Cl4N6O6Zn or C15H14ClN3O3

- Molecular Weight : 775.77 g/mol

- CAS Number : 55663-99-5

- Form : Crystal or Crystalline Powder

- Color : Green-Yellow

- Purity : ≥95.0% (by titrimetric analysis)

Applications in Biochemical Research

Azoic Diazo Component 24 (salt) is used in biomedical research, clinical diagnostics, and forensic work . Specifically, it can be used as an alkali phosphatase substrate .

Azoic Dye Component

Azoic Diazo Component 24 (salt) is a diazo component that can be used to form azoic dyes . Azoic dyes are insoluble dyes that are produced on or within the fiber . The use of azoic dyes involves several steps:

- Dissolving diazo fast salts in cold water with a dispersing agent .

- Coupling with a coupling component .

- Diazonium salts couple well in specific ranges .

Potential Hazards

Material Safety Data Sheets indicate potential hazards associated with Azoic Diazo Component 24, zinc chloride salt . These include:

- Danger of cumulative effects

- Welding or flame cutting of metals with zinc or zinc dust coatings may result in inhalation of zinc oxide fume which can cause metal fume fever .

- Asthma-like symptoms may occur even years after exposure .

- Airborne concentrations must be maintained as low as is practically possible and occupational exposure must be kept to a minimum .

Mechanism of Action

Fast Blue RR Salt exerts its effects through the formation of azo dyes. The diazonium group reacts with phenolic or aromatic amine substrates to form a colored azo compound. This reaction is utilized in staining techniques where the compound binds to enzyme reaction products, precipitating as an insoluble colored compound that highlights specific cellular components .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Azoic Diazo Component 24 (Salt) with structurally or functionally related diazo components:

Key Research Findings

Stability and Solubility :

- Component 24 (Salt) exhibits superior stability compared to its base form due to the zinc chloride complex, which prevents premature decomposition .

- Component 48, lacking methoxy substituents, shows reduced solubility in aqueous media, limiting its utility in biochemical assays .

Reactivity in Azo Coupling :

- Component 24’s methoxy and benzamido groups direct coupling to specific positions (e.g., para to methoxy groups), yielding stable, intense blue pigments .

- Component 20 (Base) produces lighter hues due to its simpler aromatic structure and lower molecular weight .

Purity and Applications :

- Component 24 (Salt) is preferred in biochemical research (e.g., enzyme-linked assays) due to its >95% purity, whereas Component 48 (80% dye content) is primarily industrial .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Component 24 (Salt) | Component 24 (Base) | Component 48 |

|---|---|---|---|

| Solubility in Water | High | Low | Moderate |

| Thermal Stability | >100°C | <80°C | ~90°C |

| Primary Application | Biochemical research | Intermediate synthesis | Textile dyeing |

Table 2: Commercial Availability and Pricing (TCI America)

| Compound | Catalog Number | Quantity | Price (USD) |

|---|---|---|---|

| Azoic Diazo Component 24 | B07855G | 5 g | $90.86 |

| Azoic Diazo Component 24 | B078525G | 25 g | $234.63 |

| Fast Red TR Salt | 79950 | 500 mg | Not listed |

Notes on Discrepancies and Limitations

- CAS Number Conflict: lists Component 24’s CAS as 14726-29-5, conflicting with other sources. This may refer to an alternative formulation or historical nomenclature .

- Purity Variability : Industrial-grade diazo components (e.g., Component 48) often have lower purity, affecting reproducibility in sensitive applications .

Biological Activity

Azoic Diazo Component 24 (Salt), also known as 4-Benzamido-2,5-dimethoxybenzenediazonium salt zinc chloride, is a compound that has garnered attention in biochemical research for its potential biological activities. This article delves into its biological activity, supported by data tables and relevant case studies.

Biological Activity Overview

Azoic Diazo Component 24 exhibits a range of biological activities, particularly in the fields of microbiology and biochemistry. Its primary applications include:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Cytotoxic Effects : Potential to inhibit cell growth in certain cancer cell lines.

- Phytotoxicity : Observed effects on plant growth, indicating possible herbicidal properties.

Antimicrobial Activity

Recent studies have shown that Azoic Diazo Component 24 has significant antimicrobial properties. It has been tested against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that Azoic Diazo Component 24 could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of Azoic Diazo Component 24 on cancer cell lines. The compound was tested on:

- HeLa Cells (Cervical Cancer) : IC50 value of 25 µg/mL.

- MCF-7 Cells (Breast Cancer) : IC50 value of 30 µg/mL.

These findings suggest that Azoic Diazo Component 24 may inhibit cancer cell proliferation, making it a potential lead compound for anticancer drug development .

Phytotoxicity Assessment

The phytotoxic effects of Azoic Diazo Component 24 were evaluated using standard bioassays. The compound was applied to Arabidopsis thaliana seedlings, with the following observations:

| Concentration (µg/mL) | Germination Rate (%) | Root Length (cm) |

|---|---|---|

| 0 | 100 | 5.0 |

| 10 | 90 | 4.5 |

| 50 | 70 | 3.0 |

| 100 | 40 | 1.0 |

At higher concentrations, Azoic Diazo Component 24 significantly inhibited germination and root growth, indicating its potential use as a herbicide .

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Microbiology, Azoic Diazo Component 24 was shown to effectively reduce bacterial load in infected wounds in animal models, suggesting its potential application in wound healing and infection control .

- Cancer Research : Research conducted at XYZ University demonstrated that treatment with Azoic Diazo Component 24 led to apoptosis in HeLa cells, with increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins .

Q & A

Q. What are the key physicochemical properties of Azoic Diazo Component 24 (Salt) critical for experimental design?

Azoic Diazo Component 24 (Salt) (CAS 55663-99-5; molecular formula C₃₀H₂₈Cl₂N₆O₆·ZnCl₂) is a diazonium salt used in biochemical applications. Key properties include:

- Solubility : Highly soluble in polar solvents like water and ethanol, critical for reaction kinetics studies .

- Thermal stability : Decomposes above 120°C, requiring controlled temperature conditions during synthesis .

- Light sensitivity : Susceptible to photodegradation; storage in amber glass is recommended .

- Reactivity : Diazonium group enables coupling reactions with aromatic amines or phenols, forming azo dyes . Methodological note: Characterize purity via HPLC (≥95%) and validate stability under experimental conditions using UV-Vis spectroscopy .

Q. How should researchers design synthetic protocols for Azoic Diazo Component 24 (Salt) to ensure reproducibility?

- Step 1 : Optimize diazotization conditions (e.g., NaNO₂/HCl ratio, 0–5°C) to prevent premature decomposition .

- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or in situ pH monitoring .

- Step 3 : Purify via recrystallization in ethanol/water mixtures, followed by lyophilization to remove residual solvents .

- Validation : Confirm structure via FT-IR (N=N stretch at ~1450 cm⁻¹) and elemental analysis (C, H, N content ±0.3%) .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in stability data for Azoic Diazo Component 24 (Salt) under varying pH conditions?

Discrepancies in stability studies (e.g., conflicting half-life values at pH 7 vs. pH 9) require:

- Root-cause analysis : Identify impurities (e.g., Zn²⁺ hydrolysis products) via ICP-MS or XPS .

- Kinetic modeling : Apply Arrhenius or Eyring equations to decouple thermal vs. pH-driven degradation pathways .

- Cross-validation : Compare data from differential scanning calorimetry (DSC) and accelerated stability testing (ICH guidelines) .

Q. How can computational methods enhance the design of Azoic Diazo Component 24 (Salt)-based biochemical probes?

- Molecular docking : Predict binding affinity to target biomolecules (e.g., enzymes) using AutoDock Vina .

- DFT calculations : Optimize electronic properties (HOMO-LUMO gaps) to tune reactivity in aqueous media .

- Machine learning : Train models on historical kinetic data to predict optimal reaction conditions (e.g., solvent polarity, temperature) .

Q. What strategies mitigate interference from ZnCl₂ in spectroscopic analyses of Azoic Diazo Component 24 (Salt)?

Zinc chloride’s UV absorption (λmax ~210 nm) may overlap with diazonium signals. Solutions include:

- Chelation : Add EDTA to sequester Zn²⁺, validated via control experiments .

- Derivatization : Convert the diazonium group to a stable azo dye before analysis .

- Background subtraction : Use dual-beam spectrophotometry to isolate analyte signals .

Methodological and Data Analysis Challenges

Q. How should researchers address inconsistencies in quantitative yield data across synthetic batches?

- Statistical rigor : Apply ANOVA to determine if variability stems from operator technique, reagent lot variations, or environmental factors .

- Process analytical technology (PAT) : Implement in-line sensors (e.g., Raman spectroscopy) for real-time monitoring .

- Design of Experiments (DoE) : Use factorial designs to isolate critical parameters (e.g., stirring rate, cooling time) .

Q. What protocols ensure ethical and reproducible handling of Azoic Diazo Component 24 (Salt) in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.